molecular formula C10H10F3NO B3016732 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1267424-77-0

2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B3016732
CAS No.: 1267424-77-0
M. Wt: 217.191
InChI Key: TWFYPTBFWDSAGZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a benzoxazine derivative featuring a bicyclic structure with oxygen and nitrogen atoms in the heterocyclic ring. The compound is substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 6 (Figure 1). The CF₃ group is notable for its electron-withdrawing nature and lipophilicity, which can enhance metabolic stability and membrane permeability in pharmaceutical contexts . Benzoxazines are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-6-5-14-8-4-7(10(11,12)13)2-3-9(8)15-6/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFYPTBFWDSAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267424-77-0
Record name 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the visible-light-promoted tandem difunctionalization of o-vinylanilides with trifluoromethylsulfinate. This method is transition-metal-free and cost-effective, providing good to excellent yields . Another method involves the use of N-(2-vinylphenyl)amides and trifluoromethylsulfinate as precursors, with 9,10-phenanthrenedione (PQ) visible-light photocatalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The transition-metal-free approach is particularly advantageous for industrial applications due to its cost-effectiveness and operational simplicity. The use of visible-light photocatalysis also allows for environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

The compound 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS No. 1267424-77-0) has garnered attention in various scientific research applications due to its unique structural and chemical properties. This article explores its applications, particularly in medicinal chemistry, material science, and agricultural chemistry.

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development. Research has indicated potential pharmacological activities:

  • Antimicrobial Activity : Studies have suggested that derivatives of oxazine compounds possess antimicrobial properties, making them useful in developing new antibiotics or antifungal agents.
  • Anticancer Potential : Some research indicates that compounds with similar structures may exhibit anticancer activity by interfering with cellular processes involved in tumor growth.

Material Science

Due to its trifluoromethyl group, this compound may find applications in material science:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers. Research into polymers derived from benzo[b][1,4]oxazine compounds is ongoing.
  • Coatings and Films : The unique properties of this compound may contribute to the development of advanced coatings with improved durability and resistance to environmental factors.

Agricultural Chemistry

In agricultural chemistry, the compound's potential as a pesticide or herbicide is being explored:

  • Pesticidal Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced bioactivity against pests compared to their non-fluorinated counterparts.
  • Plant Growth Regulators : Research is underway to determine if derivatives of this compound can act as growth regulators, influencing plant growth and yield.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated various oxazine derivatives for their antimicrobial efficacy. The results indicated that modifications to the oxazine ring significantly affected biological activity, with some compounds demonstrating potent activity against Gram-positive bacteria.

Case Study 2: Polymer Development

Research conducted at a leading polymer science institute focused on synthesizing fluorinated polymers from benzo[b][1,4]oxazine derivatives. The resulting materials exhibited superior thermal stability and hydrophobic properties compared to traditional polymers.

Case Study 3: Agricultural Applications

A field study assessed the efficacy of fluorinated compounds as herbicides. Results showed that certain derivatives effectively reduced weed populations while minimizing crop damage, suggesting a promising avenue for sustainable agriculture.

Mechanism of Action

The mechanism of action of 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy in various applications. The exact molecular targets and pathways depend on the specific application, but generally involve interactions with enzymes and receptors that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzoxazine scaffold allows for diverse substitutions, leading to variations in physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Reference
2-Methyl-6-CF₃-3,4-dihydro-2H-benzoxazine 2-CH₃, 6-CF₃ High lipophilicity; potential metabolic stability due to CF₃ group.
4-Benzyl-8-bromo-3,4-dihydro-2H-benzoxazine 4-C₆H₅CH₂, 8-Br Bromine enhances reactivity for further functionalization (e.g., cross-coupling).
3-Methyl-3,4-dihydro-2H-benzoxazine 3-CH₃ Methyl at position 3; synthesized via chemoenzymatic methods for enantiopurity.
6-Methoxy-3,4-dihydro-2H-benzoxazine 6-OCH₃ Methoxy group increases electron density, potentially altering binding affinity.
8-Nitro-3,4-dihydro-2H-benzoxazine 8-NO₂ Nitro group introduces strong electron-withdrawing effects and redox activity.
TTZ-1/TTZ-2 (2,8-disubstituted benzoxazines) 2,8-substitutions Core structure with hydrophobic chains; inhibits protein S-acylation.

Physicochemical Properties

  • Lipophilicity : The CF₃ group in the target compound increases logP compared to methoxy or hydroxy derivatives .
  • Solubility : Methoxy and hydroxy substituents (e.g., 6-methoxy or 5-hydroxy ) may improve aqueous solubility relative to halogenated or CF₃-containing analogues.
  • Stability : Nitro (e.g., 8-nitro ) and bromo groups may confer photolability or reactivity under reducing conditions, whereas CF₃ is generally stable.

Biological Activity

2-Methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound belonging to the class of benzoxazines. Its unique structural properties, particularly the trifluoromethyl group, enhance its chemical stability and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The molecular formula of this compound is C10H10F3NOC_{10}H_{10}F_3NO with a molecular weight of approximately 217.19 g/mol. The compound is synthesized through various methods, notably via visible-light-promoted tandem difunctionalization of o-vinylanilides with trifluoromethylsulfinate, which is both cost-effective and environmentally friendly .

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to enzymes and receptors that regulate cellular processes. The exact pathways affected can vary depending on the application but generally include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling cascades.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of benzoxazine derivatives. For instance, C-3 tethered 2-oxo-benzo[1,4]oxazines have shown promising antioxidant activity in various assays such as DPPH and FRAP, outperforming standard antioxidants like butylated hydroxytoluene (BHT) in certain concentrations .

CompoundIC50 Value (μM)Assay Type
20a546.0 ± 13.6FRAP
20bNon-toxic up to 250 μg/mLMTT Assay

Cytotoxicity Studies

Cytotoxicity assessments indicate that certain derivatives exhibit low toxicity towards non-cancerous cell lines while maintaining efficacy against cancer cells. The preliminary cytotoxic study demonstrated that compounds like 20b and 20t were non-toxic in non-cancerous 3T3 fibroblast cell lines at concentrations up to 250 μg/mL .

Comparative Analysis with Similar Compounds

Comparative studies reveal that this compound possesses enhanced stability and biological activity compared to other benzoxazines and trifluoromethylated heterocycles.

Compound NameStructure TypeNotable Activity
Benzoxazine ABenzoxazineModerate Antioxidant
Benzoxazine BTrifluoromethylatedHigh Stability

The unique combination of the benzoxazine core and the trifluoromethyl group contributes significantly to its biological profile.

Study on Antioxidant Activity

A detailed investigation into the antioxidant properties of C-3 tethered derivatives revealed that these compounds could effectively scavenge free radicals and reduce oxidative stress in vitro. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could further enhance antioxidant efficacy .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition potential of the compound showed significant inhibitory effects on key metabolic enzymes involved in cancer progression. This suggests a potential therapeutic application for cancer treatment .

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